REACTION_CXSMILES
|
O=[O+][O-].[O:4]=O.[C:6]([O:10][C:11](=[O:26])[N:12]([CH2:16][C:17]1[CH:22]=[C:21]([CH:23]=C)[CH:20]=[CH:19][C:18]=1[Cl:25])[CH:13]1[CH2:15][CH2:14]1)([CH3:9])([CH3:8])[CH3:7]>C(Cl)Cl.CO>[C:6]([O:10][C:11](=[O:26])[N:12]([CH2:16][C:17]1[CH:22]=[C:21]([CH:23]=[O:4])[CH:20]=[CH:19][C:18]=1[Cl:25])[CH:13]1[CH2:15][CH2:14]1)([CH3:9])([CH3:8])[CH3:7] |f:0.1|
|
Name
|
O3 O2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-].O=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(C1CC1)CC1=C(C=CC(=C1)C=C)Cl)=O
|
Name
|
|
Quantity
|
356 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
pure O2 was bubbled through the mixture until it
|
Type
|
CUSTOM
|
Details
|
The mixture was purged with a stream of nitrogen for 60 min
|
Duration
|
60 min
|
Type
|
ADDITION
|
Details
|
Me2S (44.0 mL) was added
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was dried under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N(C1CC1)CC1=C(C=CC(=C1)C=O)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |